1-Chlorobicyclo[1.1.1]pentane
Overview
Description
1-Chlorobicyclo[1.1.1]pentane is a highly strained carbocyclic compound characterized by its unique bicyclo[1.1.1]pentane framework. This structure consists of three carbon atoms forming a triangular prism with a chlorine atom attached to one of the bridgehead carbons. The compound’s high strain energy and unusual geometry make it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorobicyclo[1.1.1]pentane can be synthesized through various methods, primarily involving the manipulation of [1.1.1]propellane. One common approach is the radical chlorination of bicyclo[1.1.1]pentane using chlorine gas under ultraviolet light. This method ensures the selective chlorination at the bridgehead position, yielding this compound .
Industrial Production Methods: Industrial production of this compound is less common due to the specialized conditions required for its synthesis. advancements in radical reactions and photoredox catalysis have made it possible to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 1-Chlorobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form bicyclo[1.1.1]pentane derivatives with different functional groups.
Reduction Reactions: Reduction of this compound can lead to the formation of bicyclo[1.1.1]pentane itself.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used under mild conditions to replace the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
- Substituted bicyclo[1.1.1]pentane derivatives
- Oxidized bicyclo[1.1.1]pentane compounds
- Reduced bicyclo[1.1.1]pentane
Scientific Research Applications
1-Chlorobicyclo[1.1.1]pentane has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various bicyclo[1.1.1]pentane derivatives, which are valuable in studying strained ring systems and their reactivity.
Biology: The compound’s derivatives are explored for their potential as bioisosteres in drug design, offering improved pharmacokinetic properties.
Medicine: Bicyclo[1.1.1]pentane derivatives are investigated for their potential therapeutic applications, including as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1-Chlorobicyclo[1.1.1]pentane primarily involves its ability to undergo various chemical transformations due to its strained structure. The compound’s high strain energy facilitates reactions that would be less favorable in less strained systems. The molecular targets and pathways involved depend on the specific derivatives and their applications. For example, in drug design, bicyclo[1.1.1]pentane derivatives can interact with biological targets such as enzymes or receptors, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1-Chlorobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: The parent compound without the chlorine atom, which is less reactive but still highly strained.
1-Bromobicyclo[1.1.1]pentane: Similar to this compound but with a bromine atom, offering different reactivity and applications.
1-Iodobicyclo[1.1.1]pentane: Another halogenated derivative with unique reactivity due to the presence of iodine.
Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. This makes it a valuable compound for studying substitution reactions and developing new synthetic methodologies .
Properties
IUPAC Name |
1-chlorobicyclo[1.1.1]pentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl/c6-5-1-4(2-5)3-5/h4H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYRDKSOYVWGMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567550 | |
Record name | 1-Chlorobicyclo[1.1.1]pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10555-50-7 | |
Record name | 1-Chlorobicyclo[1.1.1]pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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